molecular formula C8H19N B1584593 Diethylbutylamine CAS No. 4444-68-2

Diethylbutylamine

Cat. No. B1584593
CAS RN: 4444-68-2
M. Wt: 129.24 g/mol
InChI Key: ORSUTASIQKBEFU-UHFFFAOYSA-N
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Description

Diethylbutylamine is an N,N-diethylalkylamine . It has been reported to induce carotenogenesis in Phycomyces blakesleeanus wild type NRRL 1555 and carA mutants C2, C3, and C152 .


Molecular Structure Analysis

The molecular structure of Diethylbutylamine is represented by the linear formula CH3(CH2)3N(C2H5)2 . Its molecular weight is 129.24 .


Chemical Reactions Analysis

Diethylbutylamine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

Diethylbutylamine has a refractive index n20/D of 1.414 (lit.), a boiling point of 136.5 °C (lit.), and a density of 0.748 g/mL at 25 °C (lit.) .

Safety And Hazards

Diethylbutylamine is classified as a flammable liquid (Category 3) and can cause skin corrosion (Category 1B) . It has a flash point of 75.2 °F (24 °C) in a closed cup . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking .

properties

IUPAC Name

N,N-diethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19N/c1-4-7-8-9(5-2)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSUTASIQKBEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Record name DIETHYLBUTYLAMINE
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DSSTOX Substance ID

DTXSID9025039
Record name Diethylbutylamine
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Molecular Weight

129.24 g/mol
Source PubChem
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Physical Description

Diethylbutylamine is a light yellow liquid. (NTP, 1992)
Record name DIETHYLBUTYLAMINE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name DIETHYLBUTYLAMINE
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Product Name

Diethylbutylamine

CAS RN

4444-68-2
Record name DIETHYLBUTYLAMINE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Diethylbutylamine
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Record name Diethylbutylamine
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Record name N,N-Diethylbutylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
A Kholov, KS Tursunov, UK Rasulev… - Theoretical and …, 1984 - Springer
Investigation of the surface ionization (SI) of polyatomic particles (the molecules and radicals of organic compounds) not only extends the ideas about the surface ionization effect itself …
Number of citations: 10 link.springer.com
L Xu, J Huang, C Qian, X Chen, L Feng, Y Chen… - Research on Chemical …, 2013 - Springer
… When the temperature varied from 180 to 200 C, the increased conversion of butylamine mainly contributed to the increase of N,N-diethylbutylamine and N,N-dibutylethylamine, which …
Number of citations: 1 link.springer.com
JB Daskiewicz, C Bayet, D Barron - Tetrahedron, 2002 - Elsevier
… has published a selective synthesis of a 6-C-(1,1-dimethylallyl)-7-O-methoxyethoxymethyl derivative of chrysin by refluxing its 5-O-(3,3-dimethylallyl) precursor in N,N-diethylbutylamine. …
Number of citations: 18 www.sciencedirect.com
JB Daskiewicz, C Bayet, D Barron - Tetrahedron Letters, 2001 - Elsevier
… Irradiation at 750 W in N,N-diethylaniline specifically yielded the 8-(3,3-dimethylallyl) para-rearranged product while refluxing in N,N-diethylbutylamine gave selective access to the 6-(1,…
Number of citations: 36 www.sciencedirect.com
WJ Hsu, H Yokohama, C DeBenedict - Phytochemistry, 1990 - Elsevier
… N,N-Diethylbutylamine and N,N-diethylhexylamine seem to be more effective than CPTA in inducing carotenogenesis in Phycomyces wild type NRRL 1555 and carA mutants. …
Number of citations: 16 www.sciencedirect.com
H Noda, K Motokura, A Miyaji… - Advanced Synthesis & …, 2013 - Wiley Online Library
We demonstrate the synergistic catalysis of a silica‐supported diaminopalladium complex and a tertiary amine (SiO 2 /diamine/Pd/NEt 2 ) as well as synthetic scope of the Tsuji–Trost …
Number of citations: 46 onlinelibrary.wiley.com
NF Leininger, R Clontz, JL Gainer… - Chemical Engineering …, 2003 - Taylor & Francis
… solution a portion of the diethylamine and diethylbutylamine will form ammonium salts and won’… initial rate data were used since diethylbutylamine can react further with bromobutane to …
Number of citations: 29 www.tandfonline.com
M Lee, MS Sanford - Journal of the American Chemical Society, 2015 - ACS Publications
… (2) Hartwig has recently reported that the 3 amine substrate diethylbutylamine undergoes Ir-catalyzed C–H borylation to afford the terminal β-C(sp 3 )–H borylation product 18-BPin with …
Number of citations: 137 pubs.acs.org
J Volf, J Pašek - Studies in surface science and catalysis, 1986 - Elsevier
Publisher Summary This chapter describes the hydrogenation of nitriles, which is a complicated process, owing to the existence of reactive intermediates comprising several …
Number of citations: 130 www.sciencedirect.com
K Maeda, Y Uemura, M Kim, K Nakajima… - The Journal of …, 2019 - ACS Publications
… Addition of diethylbutylamine to the SiO 2 /Rh catalyst system also slightly enhanced hydrosilylation (2% yield); however, the promotion effect was much lower than the material with co-…
Number of citations: 11 pubs.acs.org

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